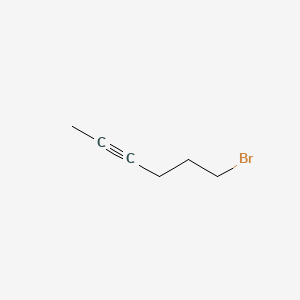

6-bromohex-2-yne

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromohex-2-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGQSRAWFLVYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromohex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohex-2-yne is a bifunctional organic molecule featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and drug development. Its utility is underscored by its potential role in the synthesis of novel heterocyclic compounds, including those with inhibitory activity against the NLRP3 inflammasome, a key target in inflammatory disease research. This guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and potential applications of this compound.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. It is important to note that while computational data is readily available, experimental values for several physical properties are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | PubChem[1][2] |

| Molecular Weight | 161.04 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 55402-12-5 | PubChem[1][2] |

| Canonical SMILES | CC#CCCCBr | PubChem[1][2] |

| Calculated XLogP3 | 2.4 | PubChem[1][2] |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Expected to be soluble in common organic solvents. |

Spectroscopic Data

Detailed experimental spectra for this compound are available in public databases. The following is a summary and interpretation of the expected spectroscopic signatures based on its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are not provided in the immediate search results, the expected chemical shifts can be predicted based on the molecular structure.

¹H NMR:

-

Methyl Group (CH₃): A triplet around 1.8 ppm, coupled to the adjacent methylene group.

-

Methylene Group adjacent to Alkyne (-C≡C-CH₂-): A quartet around 2.3 ppm, coupled to both the methyl and the other methylene group.

-

Methylene Group adjacent to Bromine (-CH₂-Br): A triplet around 3.5 ppm, deshielded by the electronegative bromine atom.

-

Methylene Group (-CH₂-CH₂Br): A multiplet around 2.1 ppm.

¹³C NMR:

-

Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the range of 70-90 ppm.

-

Carbon bearing Bromine (-CH₂Br): A signal around 32 ppm.

-

Other Methylene Carbons: Signals in the aliphatic region (20-40 ppm).

-

Methyl Carbon (CH₃): A signal around 4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C-H stretch (alkyne): A weak, sharp band is typically not present as this is an internal alkyne.

-

C≡C stretch (alkyne): A weak to medium, sharp band around 2200-2260 cm⁻¹. The intensity is reduced due to the non-terminal position of the alkyne.

-

C-H stretch (alkane): Multiple bands in the region of 2850-3000 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Loss of Bromine: A significant fragment corresponding to the loss of the bromine radical ([M-Br]⁺).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom.

-

Propargylic cleavage: Cleavage of the C-C bond adjacent to the alkyne.

-

McLafferty Rearrangement: Not expected due to the lack of a suitable gamma-hydrogen and a carbonyl group.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.

Nucleophilic Substitution

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2). A general workflow for such a reaction is depicted below.

Caption: Generalized workflow for an Sₙ2 reaction of this compound.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the desired nucleophile to the solution. The nucleophile can be, for example, an azide, cyanide, or a deprotonated amine or thiol. The reaction may be run at room temperature or require heating depending on the reactivity of the nucleophile.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water or an appropriate aqueous solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Alkyne Chemistry

The internal alkyne can participate in various reactions, including metal-catalyzed cross-coupling reactions. For instance, while not a terminal alkyne, it can potentially be used in reactions like the Sonogashira coupling, although this typically requires a terminal alkyne. More relevant would be its use in cycloaddition reactions or after conversion to other functional groups.

Biological Relevance: Inhibition of the NLRP3 Inflammasome

Recent patent literature suggests that 6,6-bicyclic heterocycles, which can be synthesized from precursors like this compound, are useful as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[1][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

The canonical activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression.[4][5]

-

Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[4][5]

Caption: The canonical NLRP3 inflammasome activation pathway.

While the precise mechanism is not detailed, it is plausible that bicyclic heterocycles derived from this compound could interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby reducing the production of inflammatory cytokines.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactivity allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The emerging link to the inhibition of the NLRP3 inflammasome highlights its relevance for drug discovery programs targeting inflammatory diseases. Further research into the experimental properties and reaction protocols of this compound will undoubtedly expand its utility for the scientific community.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromohex-2-yne (CAS: 55402-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromohex-2-yne, a bifunctional molecule of significant interest in chemical synthesis and drug development. Herein, we detail its chemical and physical properties, provide a putative synthesis protocol, and explore its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Furthermore, we discuss its emerging role as a versatile linker in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), highlighting its importance to researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a valuable reagent characterized by the presence of both an internal alkyne and a terminal alkyl bromide. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 55402-12-5 | [1] |

| Molecular Formula | C₆H₉Br | [1] |

| Molecular Weight | 161.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC#CCCCBr | [1] |

| Synonyms | 6-Bromo-2-hexyne | [1] |

| Appearance | Not specified in available data | |

| Purity | Commercially available from ≥95% to ≥98% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Spectroscopic Data

The following table summarizes key spectroscopic information for this compound, which is essential for its identification and characterization in a laboratory setting.

| Spectroscopic Data | Values | Reference |

| ¹H NMR | No specific data available in search results. | |

| ¹³C NMR | No specific data available in search results. | |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 81, 2nd Highest: 53, 3rd Highest: 54. | [1] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be devised based on established methods for alkyne alkylation. A common approach involves the deprotonation of a smaller terminal alkyne followed by reaction with a suitable electrophile. In this case, but-1-yne could be alkylated with 1,2-dibromoethane.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Putative):

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve but-1-yne in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.

-

Alkylation: To the cooled solution of the lithium acetylide, add 1,2-dibromoethane dropwise. The acetylide will act as a nucleophile, displacing one of the bromide ions in an Sₙ2 reaction.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the completion of the reaction.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt such as magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Bioconjugation

The unique structure of this compound makes it a highly valuable tool in drug discovery and development, primarily through its application in "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The internal alkyne of this compound can readily participate in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This reaction is known for its high efficiency, specificity, and biocompatibility.

General CuAAC Workflow:

Caption: General workflow for CuAAC using this compound.

Experimental Protocol: CuAAC of this compound with Benzyl Azide

This protocol provides a general procedure for the click reaction between this compound and benzyl azide.

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a solvent mixture, such as 1:1 tert-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) in water. In another vial, prepare a fresh solution of sodium ascorbate (e.g., 0.2 equivalents) in water.

-

Initiation of Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The in situ reduction of Cu(II) to the catalytic Cu(I) species will initiate the cycloaddition.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired triazole product.

Role as a Linker in PROTACs and Targeted Drug Delivery

The bifunctional nature of this compound makes it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[3]

The alkyne group of this compound can be "clicked" to an azide-modified warhead that binds to the target protein. Subsequently, the terminal bromide can be converted to a nucleophile (e.g., an amine) and coupled to a ligand for an E3 ligase, such as cereblon or VHL. The length and composition of the linker are critical for the efficacy of the PROTAC.[3]

Logical Relationship in PROTAC Synthesis:

Caption: Use of this compound in PROTAC synthesis.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| H226: Flammable liquid and vapor | Flammable liquids (Category 3) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

Source:[1]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its bifunctional nature, with both an alkyne and an alkyl bromide, allows for its use in a variety of synthetic transformations, most notably in copper-catalyzed click chemistry. Its application as a linker in the rapidly growing field of PROTACs underscores its importance in the development of next-generation therapeutics. While this guide provides a comprehensive overview, researchers should always refer to the primary literature for specific experimental conditions and safety protocols.

References

An In-depth Technical Guide to the Physical Properties of 6-Bromohex-2-yne

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-bromohex-2-yne. Due to a lack of extensive characterization in publicly available literature, this document combines computed data from established chemical databases with generalized experimental protocols for the determination of key physical properties. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work, offering both available data and the methodologies to obtain further experimental values.

Core Physical Properties

While specific experimentally determined physical properties for this compound are not widely reported, a significant amount of data has been calculated and is available through chemical databases such as PubChem.[1][2][3] These computed properties provide valuable estimates for the behavior and characteristics of the compound.

The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | PubChem[1][2] |

| Molecular Weight | 161.04 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 55402-12-5 | PubChem[2] |

| Canonical SMILES | CC#CCCCBr | PubChem[2] |

| InChI Key | SRGQSRAWFLVYQN-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Predicted) | 2.4 | PubChem[1][2] |

| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 159.98876 Da | PubChem[1][2] |

| Monoisotopic Mass | 159.98876 Da | PubChem[1][2] |

| Complexity | 82.8 | PubChem[1][2][4] |

Based on the general properties of haloalkanes and alkynes, this compound is expected to be a colorless liquid at room temperature.[5][6][7][8] Similar to other bromoalkanes, it may develop a color upon exposure to light due to slow decomposition and the formation of diatomic bromine.[7][8]

Solubility: As a non-polar organic molecule, this compound is predicted to be insoluble in water but soluble in common organic solvents such as ethers, and benzene.[5]

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally verified data, the following section outlines standard laboratory procedures for the determination of key physical properties.

The boiling point of a liquid is a crucial physical constant for its identification and purification. Distillation is a common method for this determination.[5][9][10]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus.

-

Sample Preparation: Place a small volume of this compound into the distillation flask.

-

Heating: Gently heat the distillation flask.

-

Temperature Reading: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point of the substance. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

The density of a liquid can be determined by measuring its mass and volume.[8][11][12]

Protocol:

-

Mass Measurement: Weigh a clean, dry pycnometer (a specific gravity bottle) or a graduated cylinder on an analytical balance.

-

Volume Measurement: Fill the pycnometer or graduated cylinder with this compound to a calibrated mark.

-

Final Mass Measurement: Weigh the filled pycnometer or graduated cylinder.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a liquid.[1][13][14]

Protocol:

-

Instrument Calibration: Calibrate a refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: View the scale through the eyepiece and record the refractive index.

-

Temperature Control: Ensure the temperature of the sample is controlled and recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

While no specific signaling pathways involving this compound are documented, a general experimental workflow for the synthesis and characterization of such a compound can be visualized. This provides a logical relationship between the different stages of research and development.

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

This guide provides a foundational understanding of the physical properties of this compound. For researchers requiring precise data for applications such as drug development, it is highly recommended to perform experimental verification of these properties using the outlined protocols.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H9Br) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [wap.guidechem.com]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homesciencetools.com [homesciencetools.com]

- 8. m.youtube.com [m.youtube.com]

- 9. phillysim.org [phillysim.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

6-bromohex-2-yne molecular weight and formula

An In-depth Technical Guide to 6-bromohex-2-yne: Molecular Weight and Formula

This guide provides detailed information on the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for this compound is C₆H₉Br.[1][2][3][4] This formula indicates that a single molecule of this compound contains:

-

Six carbon (C) atoms

-

Nine hydrogen (H) atoms

-

One bromine (Br) atom

Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The atomic weights for the elements in this compound are:

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 g/mol .[5][6]

-

Hydrogen (H): The conventional atomic weight of hydrogen is 1.008 g/mol .[7][8][9]

-

Bromine (Br): The standard atomic weight of bromine is approximately 79.904 g/mol .[10][11]

The molecular weight of this compound can be calculated as follows:

(6 × Atomic Weight of C) + (9 × Atomic Weight of H) + (1 × Atomic Weight of Br) (6 × 12.011) + (9 × 1.008) + (1 × 79.904) = 72.066 + 9.072 + 79.904 = 161.042 g/mol

The experimentally determined and commonly cited molecular weight of this compound is 161.04 g/mol .[1][2]

Summary of Quantitative Data

For ease of reference, the molecular formula and weight information for this compound and its constituent elements are summarized in the table below.

| Component | Symbol/Formula | Count | Atomic/Molecular Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904[10][11] | 79.904 |

| This compound | C₆H₉Br [1][2] | 1 | 161.04 [1][2] | 161.042 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship for calculating the molecular weight of this compound from its elemental components.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 4. This compound | 55402-12-5 | Buy Now [molport.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

6-bromohex-2-yne structural information and SMILES

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic considerations for 6-bromohex-2-yne. The information is intended to support research and development activities where this molecule is of interest.

Core Structural Information and Identifiers

This compound is a linear six-carbon alkyne functionalized with a bromine atom at the 6-position. Its structure is characterized by a terminal methyl group, an internal triple bond between carbons 2 and 3, and a propyl bromide chain.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| SMILES String | CC#CCCCBr[1][2][3] |

| Molecular Formula | C6H9Br[1][2][4] |

| CAS Number | 55402-12-5[1][2][4] |

| Molecular Weight | 161.04 g/mol [1][2] |

| InChI Key | SRGQSRAWFLVYQN-UHFFFAOYSA-N[1][3] |

Physicochemical and Spectroscopic Data

A collection of computed and, where available, experimental data for this compound is presented below. This data is crucial for predicting its behavior in various chemical and biological systems.

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.4 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Complexity | 82.8 | PubChem[1] |

| Monoisotopic Mass | 159.98876 Da | PubChem[1] |

Spectroscopic Data

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available, which can be used for its identification in complex mixtures.[1]

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which provides information about the functional groups present in the molecule.[1] The characteristic C≡C stretch of the internal alkyne would be expected in the region of 2100-2260 cm⁻¹, though it may be weak due to the symmetry of the substitution. The C-Br stretch would be expected in the fingerprint region.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently reported in readily accessible literature. However, a plausible synthetic route can be adapted from general methods for the preparation of bromoalkanes. One common approach involves the conversion of a suitable alcohol precursor.

Proposed Synthetic Protocol: Bromination of Hex-4-yn-1-ol

A potential synthetic pathway to this compound involves the bromination of hex-4-yn-1-ol using a standard brominating agent such as phosphorus tribromide (PBr₃) or triphenylphosphine and carbon tetrabromide (Appel reaction).

Reaction Scheme:

Illustrative Experimental Protocol (Adapted from similar transformations):

-

Reaction Setup: A solution of hex-4-yn-1-ol (1.0 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.

-

Addition of Brominating Agent: Phosphorus tribromide (0.33 to 0.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully quenched by pouring it over ice water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Structural Visualization

The relationship between the chemical structure of this compound and its SMILES representation is a fundamental concept in cheminformatics. The following diagram illustrates this relationship.

References

Spectroscopic Profile of 6-Bromohex-2-yne: A Technical Guide

This guide provides a detailed analysis of the spectroscopic data for the compound 6-bromohex-2-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of the structural characterization of this molecule. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound (C₆H₉Br, Molar Mass: 161.04 g/mol ).[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 | Triplet | 2H | H-6 |

| 2.40 | Quartet | 2H | H-4 |

| 2.15 | Triplet of Triplets | 2H | H-5 |

| 1.75 | Triplet | 3H | H-1 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 80.5 | Quaternary | C-2 |

| 75.0 | Quaternary | C-3 |

| 33.0 | Methylene | C-6 |

| 31.5 | Methylene | C-5 |

| 20.0 | Methylene | C-4 |

| 3.5 | Methyl | C-1 |

Predicted IR Spectrum Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | C-H (sp³) stretch |

| 2250 | Medium | C≡C (alkyne) stretch |

| 1460 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 650 | Strong | C-Br stretch |

Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Possible Fragment |

| 160/162 | Low | [M]⁺ (Molecular Ion) |

| 81 | High | [C₆H₉]⁺ |

| 53 | Medium | [C₄H₅]⁺ |

| 54 | Medium | [C₄H₆]⁺ |

Note: The NMR and IR data presented are predicted and should be confirmed by experimental analysis. The mass spectrometry data is based on experimental results from GC-MS analysis.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer to NMR Tube: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Instrumentation: Place the salt plate assembly into the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the background spectrum of the empty salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by a characteristic M+2 isotopic pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship of spectroscopic techniques.

References

6-Bromohex-2-yne: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohex-2-yne is a chemical compound with the molecular formula C₆H₉Br.[1] It belongs to the class of haloalkynes, which are characterized by the presence of a halogen atom and a carbon-carbon triple bond. Due to its reactive nature as a potential alkylating agent, a thorough understanding of its safety and hazards is paramount for professionals in research, discovery, and drug development. This technical guide provides an in-depth overview of the known safety information, handling procedures, and toxicological profile of this compound, based on available data and the properties of structurally related compounds.

Physicochemical and Toxicological Properties

Physicochemical Data

Proper handling and storage procedures are informed by the physicochemical properties of a substance.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | [1] |

| Molecular Weight | 161.04 g/mol | [1] |

| Appearance | Not specified; likely a liquid | Inferred |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

Toxicological Data

As a bromoalkane, this compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements.[1]

| Hazard Class | GHS Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Note: Specific quantitative toxicity values (e.g., LD50, LC50) for this compound are not publicly available. The toxicological assessment is based on its GHS classification and the known hazards of alkylating agents.

Mechanism of Toxicity: The Role of Alkylating Agents

This compound is a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most significantly DNA. This action can lead to cytotoxicity and has implications for both therapeutic applications and toxicity.

The proposed mechanism of toxicity for this compound involves the covalent modification of DNA, leading to a cascade of cellular events that can result in cell cycle arrest and apoptosis.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 6-Bromohex-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of 6-bromohex-2-yne. The information is compiled from various Material Safety Data Sheets (MSDS) and organized to be a practical resource for laboratory and research professionals.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C6H9Br.[1] It is also known by the synonym 6-Bromo-2-hexyne.[2] Understanding its physical and chemical properties is the first step in ensuring safe handling in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H9Br | [1][2] |

| Molecular Weight | 161.04 g/mol | [1][2] |

| CAS Number | 55402-12-5 | [2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CC#CCCCBr | [1][2] |

| Purity | ≥98% | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

The following pictogram is used to communicate the hazards associated with this compound:

Caption: GHS Warning Symbol.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Spill Prevention: Use non-sparking tools and take precautionary measures against static discharge.[9]

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and other ignition sources.[10] The recommended storage temperature is between 2-8°C.[2]

Caption: Chemical Handling and Storage Workflow.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[5][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting and Accidental Release Measures

This compound is a flammable liquid and vapor.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][9] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[6] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable container for disposal.[9] Use non-sparking tools to collect the material.[9]

Caption: Spill Response Workflow.

Toxicological Information

While specific toxicological studies on this compound are not extensively detailed in the publicly available MSDS, the GHS classifications indicate its potential for adverse health effects.[1]

Potential Health Effects:

-

Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon single exposure.[1]

-

Chronic Effects: No specific data is available. However, prolonged or repeated exposure should be avoided.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[10] Do not dispose of it in the environment.[6] It is recommended to contact a licensed professional waste disposal service.

References

- 1. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [guidechem.com]

- 4. chiralen.com [chiralen.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 55402-12-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. 31502-25-7|(E)-6-Bromohex-2-ene| Ambeed [ambeed.com]

- 9. fishersci.com [fishersci.com]

- 10. 6-BROMO-1-HEXYNE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 6-bromohex-2-yne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromohex-2-yne is a valuable bifunctional reagent in organic synthesis, incorporating both a nucleophilic alkyne and an electrophilic alkyl bromide. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic protocol, and a discussion of its historical context and applications in modern chemical research. While the specific initial discovery of this compound is not prominently documented in scientific literature, its synthesis falls within well-established methodologies for the preparation of bromoalkynes, a class of compounds that are crucial building blocks in medicinal chemistry and materials science.

Introduction

Bromoalkynes are a class of organic compounds that have gained significant traction as versatile intermediates in synthetic chemistry.[1] Their dual functionality allows for sequential and diverse chemical transformations, making them powerful tools for the construction of complex molecular architectures.[1] this compound (CAS No. 55402-12-5) is a representative member of this class, featuring a terminal methyl group on the alkyne and a primary bromide, offering distinct reactivity at both ends of the six-carbon chain. This structure is particularly useful for introducing a hexynyl moiety into a target molecule, with the bromine atom serving as a handle for subsequent nucleophilic substitution or organometallic coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for the handling and characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Chemical Identifiers | ||

| CAS Number | 55402-12-5 | PubChem[2] |

| Molecular Formula | C₆H₉Br | PubChem[2] |

| Molecular Weight | 161.04 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 | PubChem[2] |

| InChIKey | SRGQSRAWFLVYQN-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC#CCCCBr | PubChem[2] |

| Physical Properties | ||

| XLogP3-AA | 2.4 | PubChem[2] |

| Complexity | 82.8 | PubChem[2] |

| Rotatable Bond Count | 2 | ChemScene[3] |

| Spectroscopic Data | ||

| Mass Spectrometry | GC-MS data available | PubChem[2] |

| IR Spectra | Vapor Phase IR Spectra available | PubChem[2] |

Historical Context and Discovery

The preparation of compounds like this compound would have become feasible with the advent of reliable methods for the bromination of primary alcohols in the presence of sensitive functional groups like alkynes. The use of reagents such as phosphorus tribromide (PBr₃) for this purpose was a significant advancement in synthetic methodology.

Synthesis of this compound: A Plausible Experimental Protocol

While a specific, detailed experimental protocol for the first synthesis of this compound is not available, a plausible and widely used method involves the bromination of the corresponding alcohol, hex-2-yn-1-ol. The following protocol is based on established procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

Reaction Scheme:

Caption: Synthesis of this compound from hex-2-yn-1-ol.

Materials:

-

Hex-2-yn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hex-2-yn-1-ol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Applications in Organic Synthesis

The synthetic utility of this compound lies in its ability to participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Caption: Synthetic transformations of this compound.

-

Nucleophilic Substitution: The primary bromide is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups such as azides, cyanides, and thiols.

-

Organometallic Coupling Reactions: The bromide can participate in coupling reactions, such as Grignard or Gilman reactions, to form new carbon-carbon bonds.

-

Alkyne Chemistry: The internal alkyne can undergo various addition reactions, including hydrogenation, halogenation, and hydration. It can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") after conversion to a terminal alkyne, to form heterocyclic systems.

The combination of these reactive sites makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.

Conclusion

This compound is a versatile and important building block in organic synthesis. While its specific discovery is not well-documented, its preparation relies on fundamental and robust synthetic transformations. The availability of this compound provides chemists with a powerful tool for the construction of complex molecules with a wide range of potential applications in drug discovery and materials science. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective utilization in the laboratory.

References

6-Bromohex-2-yne: A Versatile Bifunctional Building Block for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohex-2-yne is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an attractive building block for the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents. Its structure allows for sequential or one-pot reactions, providing a straightforward route to increase molecular complexity. This guide provides a comprehensive overview of the known and potential applications of this compound, including detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways.

Core Properties and Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₉Br |

| Molecular Weight | 161.04 g/mol |

| CAS Number | 55402-12-5 |

| Appearance | Liquid |

| Boiling Point | 75-77 °C at 15 mmHg |

| Density | 1.33 g/mL at 25 °C |

| SMILES | CC#CCCCBr |

| InChI | InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 |

Key Synthetic Applications

The dual functionality of this compound allows for its participation in a variety of fundamental organic reactions. The primary applications revolve around the reactivity of the alkyl bromide in nucleophilic substitution reactions and the alkyne in coupling and cycloaddition reactions.

Nucleophilic Substitution (Alkylation)

The primary alkyl bromide in this compound is susceptible to nucleophilic attack by a wide range of nucleophiles, such as amines, azides, and thiols. This allows for the introduction of the hex-2-ynyl moiety onto various scaffolds.

This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask containing a stir bar, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Add a suitable solvent such as acetonitrile or DMF to dissolve the reactants.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkynylated product.

Quantitative Data for Representative N-Alkylation Reactions:

| Amine Nucleophile | Product | Yield (%) |

| Aniline | N-(Hex-2-ynyl)aniline | 85-95 |

| Piperidine | 1-(Hex-2-ynyl)piperidine | 90-98 |

| Benzylamine | N-Benzyl-N-(hex-2-ynyl)amine | 88-96 |

Note: Yields are typical for alkylation reactions of this type and may vary depending on the specific substrate and reaction conditions.

Caption: General workflow for the N-alkylation of amines using this compound.

Sonogashira Coupling

The terminal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, with aryl or vinyl halides. This reaction forms a new carbon-carbon bond between the alkyne and the halide, providing access to a wide range of substituted alkynes.

This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

-

This compound (1.2 eq)

-

Aryl Iodide (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N)

-

Toluene

-

Stir bar

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add a mixture of toluene and triethylamine (e.g., 2:1 v/v).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add this compound (1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data for Representative Sonogashira Coupling Reactions:

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | 1-(Hex-2-ynyl)benzene | 80-92 |

| 4-Iodoanisole | 1-(Hex-2-ynyl)-4-methoxybenzene | 85-95 |

| 1-Bromo-4-iodobenzene | 1-Bromo-4-(hex-2-ynyl)benzene | 75-88 |

Note: Yields are typical for Sonogashira coupling reactions and can be influenced by the specific substrates and catalyst system used.

Caption: Catalytic cycle of the Sonogashira coupling with this compound.

Applications in the Synthesis of Heterocycles

The products derived from the primary applications of this compound are valuable intermediates for the synthesis of various heterocyclic systems.

Synthesis of Indoles via Larock Indole Synthesis

The internal alkyne products from Sonogashira coupling can be further utilized in reactions such as the Larock indole synthesis. This involves the palladium-catalyzed annulation of an o-haloaniline with the alkyne.

Caption: Synthetic pathway to substituted indoles from this compound derivatives.

Synthesis of Nitrogen-Containing Heterocycles via Intramolecular Cyclization

The N-alkynylated products from nucleophilic substitution can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as pyrroles and pyridines, often promoted by transition metal catalysts.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for compounds directly synthesized from this compound is not extensively reported in the public domain, the resulting scaffolds are of significant interest in medicinal chemistry.

-

Substituted Alkynes: These are precursors to a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.

-

Indoles: The indole nucleus is a common feature in many pharmaceuticals, including anticancer agents and antivirals.

-

Pyrroles and Pyridines: These heterocycles are fundamental building blocks in numerous approved drugs.

The bromo functionality in the final products also serves as a handle for further synthetic diversification, allowing for the creation of libraries of compounds for biological screening.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for the facile introduction of a reactive alkyne moiety into a variety of molecular frameworks through well-established synthetic transformations such as nucleophilic substitution and Sonogashira coupling. The resulting products are valuable intermediates for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. While the direct application of this compound in reported drug discovery campaigns is limited, its potential as a precursor to novel bioactive compounds remains significant for researchers in both academic and industrial settings. This guide provides a foundational understanding of its utility and the experimental methodologies for its application.

Commercial Suppliers and Technical Applications of 6-Bromohex-2-yne: A Guide for Researchers

For researchers, scientists, and drug development professionals, 6-bromohex-2-yne is a valuable chemical intermediate with applications in the synthesis of novel therapeutics and as a probe for studying biological systems. This technical guide provides an in-depth overview of its commercial availability, synthetic methodologies, and its role in cannabinoid receptor research and bioorthogonal chemistry.

Commercial Availability

This compound (CAS Number: 55402-12-5) is readily available from several commercial chemical suppliers. For researchers requiring this compound, the following table summarizes key information from prominent vendors. Purity levels are consistently high, ensuring reproducibility in experimental settings. While pricing for small quantities is accessible, researchers interested in bulk quantities are advised to inquire directly with the suppliers for accurate quotes.

| Supplier | Purity | Available Quantities | Indicative Pricing |

| ChemScene | ≥98% | 50mg, Bulk inquiry | $305.00 / 50mg |

| CHIRALEN | 97+% | Bulk inquiry | Inquire for pricing |

| Molport | ≥95% | Inquire for availability | Inquire for pricing |

Synthesis of this compound: An Experimental Protocol

While commercially available, in-house synthesis of this compound can be a cost-effective alternative for large-scale needs. A common synthetic route involves the alkylation of a terminal alkyne. The following is a representative experimental protocol.

Reaction: Deprotonation of 1-pentyne followed by alkylation with 1,2-dibromoethane.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.

-

Anhydrous THF is added to the flask, followed by the cooling of the flask to -78 °C using a dry ice/acetone bath.

-

1-Pentyne is added dropwise to the cold THF.

-

n-Butyllithium in hexanes is added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below -70 °C. The formation of the lithium acetylide is observed.

-

The reaction mixture is allowed to stir at -78 °C for an additional hour.

-

A solution of 1,2-dibromoethane in anhydrous THF is added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Drug Discovery: Targeting the Cannabinoid System

This compound has been utilized in the development of compounds targeting the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes. The primary targets within this system are the cannabinoid receptors 1 (CB1) and 2 (CB2). The signaling cascade initiated by the activation of these G-protein coupled receptors (GPCRs) is a key area of interest for therapeutic intervention.

Below is a diagram illustrating the canonical cannabinoid receptor signaling pathway.

Utility as a Chemical Probe: An Experimental Workflow

The terminal alkyne functionality in this compound makes it an ideal candidate for use in "click chemistry," a set of biocompatible reactions that enable the specific and efficient ligation of molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. This allows for the use of this compound derivatives as chemical probes for labeling and identifying target proteins.

Below is a generalized experimental workflow for using an alkyne-containing probe for protein labeling.

Unlocking the Potential of 6-Bromohex-2-yne: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of 6-bromohex-2-yne, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this guide details the compound's properties, key synthetic applications, and potential research avenues, with a focus on its utility in constructing complex molecular architectures.

Core Properties of this compound

This compound is a linear C6 hydrocarbon featuring two key functional groups: a terminal alkyl bromide and an internal alkyne. This unique arrangement allows for sequential or orthogonal chemical modifications, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₉Br | --INVALID-LINK-- |

| Molecular Weight | 161.04 g/mol | --INVALID-LINK-- |

| CAS Number | 55402-12-5 | --INVALID-LINK-- |

| SMILES | CC#CCCCBr | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Density | Not available | |

| XLogP3 | 2.4 | --INVALID-LINK-- |

Key Research Areas and Synthetic Applications

The reactivity of this compound is dominated by its two functional groups, enabling a diverse range of chemical transformations. The primary areas of research interest include cross-coupling reactions, cycloadditions, and nucleophilic substitutions.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The internal alkyne of this compound can participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for constructing complex conjugated systems, which are common motifs in pharmaceuticals and organic materials.[1][2]

A typical Sonogashira coupling protocol involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] While specific conditions for this compound are not widely reported, general protocols for similar bromoalkynes can be adapted.

Experimental Protocol: General Sonogashira Coupling of a Bromoalkyne with an Aryl Halide

-

To a solution of the aryl halide (1.0 eq) and the bromoalkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is heated to the desired temperature (typically ranging from room temperature to 100 °C) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | RT | 2 | 95 | General Protocol |

| 4-Bromotoluene | 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | DMF/Triethylamine | 80 | 12 | 85 | General Protocol |

| 1-Iodonaphthalene | This compound | Pd(PPh₃)₂Cl₂/CuI | SDS/Water | 40 | 6 | Not Reported | [3] |

Note: The yields provided are for representative Sonogashira reactions and may not be directly applicable to this compound without optimization.

Caption: Sonogashira coupling of this compound with an aryl halide.

Azide-Alkyne Cycloadditions: The "Click Chemistry" Approach

The internal alkyne of this compound is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[4]

To utilize this compound in a click reaction, the bromide can first be converted to an azide.

Experimental Protocol: Synthesis of 6-azidohex-2-yne

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO is added sodium azide (1.5-2.0 eq).

-

The reaction mixture is heated (typically 50-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-azidohex-2-yne.

The resulting 6-azidohex-2-yne can then be reacted with a terminal alkyne in a CuAAC reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of 6-azidohex-2-yne (1.0 eq) and a terminal alkyne (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF) is added a copper(I) source. This can be CuI directly, or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

-

The reaction is stirred at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the product is typically isolated by filtration or extraction.

| Azide | Alkyne | Copper Source | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >95 | General Protocol |

| 1-Azidohexane | Propargyl Alcohol | CuI | None | CH₂Cl₂ | 98 | General Protocol |

Note: The yields provided are for representative CuAAC reactions and may not be directly applicable to derivatives of this compound without optimization.

Caption: Workflow for the synthesis of triazoles from this compound.

Intramolecular Cyclizations: Accessing Heterocyclic Scaffolds

The bifunctional nature of this compound and its derivatives makes it an attractive precursor for intramolecular cyclization reactions to form various heterocyclic compounds. While specific examples with this compound are scarce, related haloalkynes undergo cyclizations to form five- or six-membered rings.[5][6] These reactions can be promoted by various reagents, including palladium catalysts or radical initiators.

Potential in Drug Discovery: Targeting the NLRP3 Inflammasome

Recent patent literature suggests that 6,6-bicyclic heterocycles derived from building blocks similar to this compound are being investigated as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[7] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.

The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research. The general structure of these inhibitors often features a central heterocyclic core with various substituents. This compound, with its ability to participate in both C-C bond formation and cycloaddition reactions, represents a valuable starting material for the synthesis of diverse libraries of compounds for screening against this important therapeutic target.

Caption: Simplified NLRP3 inflammasome activation pathway and potential point of inhibition.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile chemical building block. Its dual functionality allows for the application of powerful synthetic methodologies such as Sonogashira couplings and azide-alkyne cycloadditions. These reactions open up avenues for the creation of complex molecules with potential applications in medicinal chemistry, particularly in the development of inhibitors for inflammatory pathways like the NLRP3 inflammasome. Further exploration of the reactivity of this compound, including the development of novel intramolecular cyclization strategies and its incorporation into diverse molecular scaffolds, is a promising area for future research. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 3. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zirconium-promoted intramolecular cyclization of terminal alkynes and unusual carbonylation reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chiralen.com [chiralen.com]

Methodological & Application

Application Notes and Protocols for 6-Bromohex-2-yne in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the efficient formation of 1,2,3-triazoles. This reaction is a powerful tool for bioconjugation, drug discovery, and materials science due to its reliability, specificity, and biocompatibility.[2][3]

6-Bromohex-2-yne is a versatile bifunctional reagent for use in click chemistry. Its structure incorporates both an internal alkyne for participation in CuAAC reactions and a terminal bromo group that can be used for subsequent functionalization or as a linking point. This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures, including bioconjugates, molecular probes, and novel drug candidates.

These application notes provide detailed protocols and guidelines for the use of this compound in CuAAC reactions, offering a framework for researchers to employ this reagent in their specific applications.

Principle of the Reaction

The core reaction is the Cu(I)-catalyzed cycloaddition of the internal alkyne of this compound with an azide-containing molecule to form a stable triazole ring. The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The bromine atom on the hexyl chain remains available for further chemical modifications, providing a powerful handle for modular synthesis.

Applications